Leucine boronic acid

Description

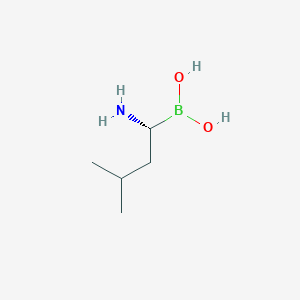

Structure

2D Structure

Properties

Molecular Formula |

C5H14BNO2 |

|---|---|

Molecular Weight |

130.98 g/mol |

IUPAC Name |

[(1R)-1-amino-3-methylbutyl]boronic acid |

InChI |

InChI=1S/C5H14BNO2/c1-4(2)3-5(7)6(8)9/h4-5,8-9H,3,7H2,1-2H3/t5-/m0/s1 |

InChI Key |

BMGMQYRPZOGZFU-YFKPBYRVSA-N |

SMILES |

B(C(CC(C)C)N)(O)O |

Isomeric SMILES |

B([C@H](CC(C)C)N)(O)O |

Canonical SMILES |

B(C(CC(C)C)N)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Leucine Boronic Acid Derivatives

General Strategies for Alpha-Aminoboronic Acid Synthesis

The synthesis of α-aminoboronic acids, the class of compounds to which leucine (B10760876) boronic acid belongs, presents unique challenges due to the inherent reactivity of the carbon-boron (C-B) bond. The electron-deficient nature of the boron atom makes it susceptible to cleavage, necessitating the use of protecting groups during synthesis. Methodologies for constructing the α-aminoboronic acid skeleton are typically categorized by the key bond formation step.

C-B Bond Formation Approaches

The direct formation of the C-B bond is a primary strategy for synthesizing α-aminoboronic acids. One of the earliest methods involved the reaction of metalated isocyanides with trialkyl borates, though this approach often resulted in low yields. More contemporary methods have focused on the borylation of α-amino metalated species, but these routes remain relatively uncommon in the literature.

A significant advancement in C-B bond formation has been the development of catalytic methods. For instance, nickel-catalyzed decarboxylative borylation of redox-active esters derived from amino acids has emerged as a powerful technique. This method allows for the conversion of readily available amino acids into their corresponding boronic acid analogues. Another important approach is the nucleophilic addition of boron reagents to imines, which has proven to be an efficient way to create highly enantioenriched α-aminoboronic acid derivatives. This can be achieved through either substrate-controlled methods, using a chiral auxiliary on the imine, or through the use of chiral catalysts with achiral substrates.

More recent innovations include the development of copper-catalyzed electrophilic amination of gem-diborylalkanes, which represents the first successful catalytic carbon-heteroatom bond-forming reaction of these substrates to produce α-aminoboronic acid derivatives. Additionally, a platinum-catalyzed asymmetric addition of B₂(pin)₂ across imine double bonds provides a direct route to α-amino boronic esters from aldehydes.

C-N Bond Formation Approaches

An alternative to forming the C-B bond is to construct the C-N bond. One of the classic methods in this category is Matteson's homologation methodology. This process involves the one-carbon chain extension of a boronic ester using (dichloromethyl)lithium, which generates an α-chloroalkylboronic ester. This intermediate can then undergo stereospecific substitution with an amine nucleophile to furnish the α-aminoboronic acid derivative.

More recently, a nickel-hydride catalyzed asymmetric hydroamidation of alkenyl boronates has been reported. This method produces a wide range of highly enantioenriched α-aminoboronates under mild conditions. Another innovative approach involves the reaction of amines with potassium acyltrifluoroborates (KATs) to form stable zwitterionic trifluoroborate-iminiums (TIMs). These TIMs can then be reduced or reacted with Grignard reagents to yield α-aminotrifluoroborates, which can be subsequently hydrolyzed to the desired α-aminoboronic acids.

Enantioselective and Stereocontrolled Syntheses of Leucine Boronic Acid Analogues

Achieving high enantioselectivity and stereocontrol is paramount in the synthesis of this compound analogues for biological applications. Several strategies have been developed to address this challenge.

One prominent method is the substrate-controlled diastereoselective borylation of chiral sulfinylimines, a technique developed by Ellman and coworkers. This approach has been a cornerstone for the stereoselective synthesis of α-aminoboronic acids. Another powerful strategy involves the enantioselective catalytic 1,2-boronate rearrangement of dichloromethyl boronates, which allows for the creation of chiral α-chloro pinacol (B44631) boronic esters that can be further elaborated stereospecifically.

Catalytic enantioselective approaches have also gained significant traction. The use of chiral phosphine (B1218219) ligands in the nucleophilic boron addition to tosylaldimines has been shown to induce enantioselectivity. Furthermore, copper(I)-catalyzed boryl additions to N-Boc aldimines using chiral sulfoxide-dialkylphosphine ligands can yield both enantiomers of α-aminoboronic esters by simply switching the counteranion of the catalyst. Rhodium-catalyzed asymmetric hydrogenation of enamido acids, a method that earned William Knowles a Nobel Prize, is another effective technique for producing enantiomerically pure α-amino acids that can be adapted for their boronic acid counterparts.

Table 1: Comparison of Enantioselective Synthetic Methods

| Method | Key Feature | Advantage |

|---|---|---|

| Substrate-Controlled Borylation of Chiral Sulfinylimines | Use of a chiral auxiliary on the imine. | High diastereoselectivity. |

| Catalytic 1,2-Boronate Rearrangement | Enantioselective rearrangement of dichloromethyl boronates. | Access to versatile chiral building blocks. |

| Copper(I)-Catalyzed Boryl Addition | Use of chiral ligands with copper catalysts. | Can produce both enantiomers with catalyst modification. |

| Rhodium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of enamido acids with a chiral catalyst. | High enantiomeric purity. |

Solid-Phase Peptide Synthesis (SPPS) for this compound-Containing Peptides

The incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) has been a significant development, enabling the rapid and efficient creation of peptide-boronic acids (PBAs). Traditional solution-phase synthesis of PBAs is often inefficient and limits the complexity of the resulting peptides. SPPS overcomes these limitations, allowing for automation and the generation of combinatorial libraries.

A key innovation in this area was the use of a commercially available 1-glycerol polystyrene resin, which proved to be compatible with standard Fmoc-based SPPS chemistry. This method involves loading the aminoboronic acid onto the resin, followed by standard peptide elongation cycles, and finally, cleavage of the PBA from the solid support. This approach has been successfully applied to the synthesis of complex PBAs like bortezomib (B1684674) and ixazomib. The development of Fmoc-α-aminoboronates as versatile building blocks has further streamlined this process, facilitating the diversity-oriented synthesis of PBAs.

Diversity-Oriented Synthesis and Combinatorial Approaches for this compound Libraries

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful tools for exploring new chemical space and discovering novel bioactive compounds. These strategies have been applied to the synthesis of this compound libraries to generate large collections of related compounds for screening.

A versatile building-block approach has been developed that allows for the straightforward conversion of Fmoc-protected amino acids into their corresponding boron analogues. These building blocks can then be used in automated combinatorial approaches, such as split-and-pool synthesis, to create vast libraries of peptide-boronic acids. This strategy significantly accelerates the discovery of PBAs with desired biological activities. The use of DNA-encoded libraries (DELs) represents another frontier in this area, where the synthetic history of each compound is recorded by a unique DNA tag, allowing for the screening of massive libraries.

Dynamic combinatorial chemistry (DCC) is another approach that has been utilized. In DCC, reversible reactions, such as boronic ester transesterification, are employed to generate a library of compounds that can adapt its composition in response to the addition of a biological target.

Radiosynthetic Methodologies for this compound Tracers

Radiolabeled this compound derivatives are valuable tools for in vivo imaging techniques like Positron Emission Tomography (PET). These tracers can be used to study biological processes and for the diagnosis of diseases such as cancer.

The synthesis of these radiotracers involves the incorporation of a positron-emitting radionuclide, most commonly carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the this compound structure. The short half-life of these isotopes (20.4 minutes for ¹¹C and 109.7 minutes for ¹⁸F) necessitates rapid and efficient synthetic methods.

For ¹¹C-labeling, methods such as the carbonylation of organoboranes with [¹¹C]CO or the carbonation of Grignard reagents with [¹¹C]CO₂ have been employed. L-[1-¹¹C]leucine has been investigated as a PET imaging agent, although its widespread use is limited by the short half-life of ¹¹C.

For ¹⁸F-labeling, which is often preferred due to the longer half-life of ¹⁸F, various methods have been developed. These include nucleophilic aromatic substitution and, more recently, photoredox-catalyzed nucleophilic deoxyfluorination. A notable example is the synthesis of 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine ([¹⁸F]FBPA), which serves as a surrogate marker for boron neutron capture therapy (BNCT). The development of automated synthesis modules has greatly facilitated the production of these radiotracers for clinical use.

Mechanistic Insights into Leucine Boronic Acid Target Interactions

Reversible Covalent Adduct Formation with Nucleophilic Residues

A defining feature of leucine (B10760876) boronic acid is the capacity of its boron atom to form reversible covalent bonds with nucleophilic amino acid residues within protein active sites. The boron atom, typically in a trigonal planar (sp2 hybridized) state, readily accepts a pair of electrons from a nucleophile, transitioning to a more stable tetrahedral (sp3 hybridized) configuration. This interaction is crucial for its function as an inhibitor of various enzymes, particularly proteases. The reversibility of this covalent bond is a key characteristic, potentially minimizing off-target modifications.

Leucine boronic acid and its derivatives are well-documented inhibitors of serine and threonine proteases. The hydroxyl groups of serine and threonine residues in the active sites of these enzymes act as potent nucleophiles. The boron atom of this compound is attacked by the oxygen of the serine or threonine side chain, leading to the formation of a stable, tetrahedral boronate adduct. This adduct effectively blocks the catalytic activity of the enzyme. For instance, the anticancer drug Bortezomib (B1684674), which contains a this compound moiety, functions by forming a reversible tetrahedral adduct with a threonine residue in the 20S proteasome's catalytic site.

The formation of this covalent bond is a key feature of so-called "boronic acid transition state inhibitors" (BATSIs). The resulting tetrahedral boronate complex mimics the high-energy tetrahedral intermediate formed during the normal hydrolysis of a peptide bond by the protease.

The boronic acid group exhibits a strong and reversible covalent interaction with molecules containing 1,2- or 1,3-diol functionalities. This interaction leads to the formation of cyclic boronate esters. In biological systems, this property allows boronic acids to target and bind to various biomolecules that possess diol groups, such as saccharides and glycoproteins. The stability of these boronate esters is dependent on factors like pH and the specific conformation of the diol. For example, boronic acids show a higher affinity for furanose ring structures with syn-periplanar hydroxyl groups compared to pyranose forms. This selective interaction forms the basis for the development of boronic acid-based sensors and other chemical biology tools.

Interaction with Serine and Threonine Hydroxyl Groups

Transition State Mimicry in Enzyme Inhibition

A crucial aspect of the inhibitory mechanism of this compound is its ability to act as a transition-state analog. During peptide bond hydrolysis by proteases, a transient, high-energy tetrahedral intermediate is formed. The tetrahedral adduct formed between the boronic acid and the active site serine or threonine closely resembles this transition state. By mimicking this unstable intermediate, the inhibitor binds to the enzyme active site with very high affinity, effectively blocking the substrate from binding and being processed. This "transition state analogy" is a powerful principle in the design of potent enzyme inhibitors.

The following table summarizes the inhibition constants (Ki) for some peptidyl boronic acids, illustrating their potency as enzyme inhibitors.

| Peptidyl Boronic Acid | Ki (μM) |

|---|---|

| Z-Q(boro)L | 265.15 ± 18.39 |

| Z-K(boro)L | 353.5 ± 23.68 |

| Z-SSK(boro)L | 18.49 ± 1.48 |

| Z-SSK(Boro)Nle | 34.21 ± 0.83 |

Data from a study on PSA inhibition.

Role of Boron’s Electronic Properties in Binding Affinity

The boron atom's ability to transition from an sp2 to an sp3 hybridized state upon binding is a key driver of its inhibitory action. Furthermore, the hydroxyl groups of the boronic acid can participate in multiple hydrogen bonding interactions within the enzyme's active site, further enhancing binding affinity.

Leucine Boronic Acid As a Modulator of Biological Activity

Protease Inhibition by Leucine (B10760876) Boronic Acid Derivatives

Leucine boronic acid and its derivatives have emerged as a significant class of protease inhibitors. Their mechanism of action often involves the boronic acid moiety acting as a transition-state analog. The electrophilic boron atom forms a stable, reversible covalent bond with the hydroxyl group of the catalytic serine residue within the active site of serine proteases, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This interaction leads to potent and often specific inhibition of target enzymes. The specificity of these inhibitors can be further tailored by modifying the peptide backbone, which interacts with the substrate-binding pockets of the protease.

Serine Protease Inhibition

Derivatives of this compound are particularly effective as inhibitors of serine proteases due to the mechanism described above. The potency and selectivity of these inhibitors are influenced by the amino acid sequence of the peptidyl boronic acid, which dictates the affinity for the enzyme's specificity pockets (S-sites).

Prostate-Specific Antigen (PSA) is a serine protease with chymotrypsin-like activity, preferentially cleaving after hydrophobic residues like leucine. This characteristic makes it a prime target for inhibitors based on this compound. Research has led to the development of potent and selective peptidyl boronic acid inhibitors of PSA. For instance, a synthetic approach starting with peptide aldehydes and progressing to boronic acids identified Cbz-Ser-Ser-Lys-Leu-(boro)Leu as a highly effective inhibitor.

This inhibitor, Z-SSKL(boro)L, demonstrated a significant improvement in inhibitory activity compared to its aldehyde counterpart. The strategic inclusion of a leucine residue at the P1 position contributes to its specificity, minimizing cross-reactivity with trypsin-like proteases.

Table 1: Inhibition of Prostate-Specific Antigen (PSA) by this compound Derivatives

| Inhibitor | Target Enzyme | Ki (nM) | Selectivity Notes |

|---|---|---|---|

| Z-SSKL(boro)L | PSA | 65 | ~60-fold more selective for PSA over chymotrypsin (B1334515). |

| Z-SSKL(boro)L | Chymotrypsin | >3,900 | Modestly inhibits elastase but is 22-fold more selective for PSA. |

| Z-SSKL(boro)L | Elastase | >1,400 | Does not significantly inhibit trypsin or DPP-4. |

This table summarizes the inhibitory constants (Ki) of selected this compound derivatives against PSA and other proteases to illustrate selectivity.

The proteasome is a large, multi-subunit protease complex essential for protein degradation in eukaryotic cells. Its catalytic core, the 20S proteasome, contains three main proteolytic activities associated with different beta subunits: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1). this compound-containing peptides are potent inhibitors of the proteasome, particularly targeting the chymotrypsin-like activity of the β5 subunit.

The dipeptide boronic acid bortezomib (B1684674), which incorporates a this compound moiety, is a well-known proteasome inhibitor. Its boronic acid group forms a reversible covalent bond with the active site threonine of the β5 subunit. The specificity of bortezomib is dictated by the interactions of its pyrazine, phenylalanine, and leucine components with the proteasome's binding pockets. The leucine side chain, in particular, fits into a hydrophobic pocket (S1) of the β5 subunit.

Other peptidyl boronic acids have been developed to target different subunits with varying selectivity. For example, MLN2238, an N-capped dipeptidyl this compound, shows high potency for the β5 subunit and, at higher concentrations, also inhibits the β1 and β2 subunits. The tripeptide boronate MG-262 (Z-Leu-Leu-Leu-B(OH)2) also effectively inhibits the proteasome by binding to the active sites of the β5 subunit.

Table 2: Inhibition of Proteasome Subunits by this compound Derivatives

| Inhibitor | Target Subunit(s) | IC50 (nM) | Ki (nM) |

|---|---|---|---|

| MLN2238 | β5 (chymotrypsin-like) | 3.4 | 0.93 |

| β1 (caspase-like) | 31 | - | |

| β2 (trypsin-like) | 3,500 | - | |

| Bortezomib | β5 (chymotrypsin-like) | - | <1 |

| β1 (caspase-like) | Weak inhibition | - |

This table presents the half-maximal inhibitory concentrations (IC50) and/or inhibitory constants (Ki) for various this compound derivatives against the catalytic subunits of the 20S proteasome. Data sourced from multiple studies.

β-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. Boronic acids act as transition-state inhibitors of serine-based β-lactamases, forming a reversible covalent adduct with the catalytic serine residue. This mimics the tetrahedral intermediate formed during β-lactam hydrolysis.

Table 3: Inhibition of KPC β-Lactamase by Boronic Acid Derivatives

| Inhibitor | Target Enzyme | Ki (nM) | Notes |

|---|---|---|---|

| RPX7009 (9f) | KPC-2 | Potent inhibitor | Also inhibits CTX-M, SHV, and CMY enzymes. |

| Triazole derivative 5 | KPC-2 | 730 | Developed via in situ click chemistry. |

This table highlights the inhibitory activity of selected boronic acid compounds against KPC β-lactamase.

Peptide boronic acids that incorporate amino acids preferred by specific proteases at the P1 position serve as highly effective inhibitors. Pancreatic elastase, trypsin, and chymotrypsin are well-characterized serine proteases that are inhibited by various boronic acid derivatives, including those based on leucine.

The inhibition can be potent, with Ki values in the nanomolar range. The kinetics of inhibition are often complex, exhibiting a slow-binding mechanism, which is characteristic of inhibitors that satisfy the primary specificity requirements of the target protease. For example, a peptide boronic acid with a valine residue at the P1 position is a potent slow-binding inhibitor of pancreatic elastase. While leucine is not the primary residue for elastase, chymotrypsin can cleave after leucine, making it susceptible to inhibition by this compound derivatives.

Table 4: Inhibition of Pancreatic Proteases by Peptide Boronic Acids

| Inhibitor | Target Enzyme | Ki (nM) | Inhibition Type |

|---|---|---|---|

| MeO-Suc-Ala-Ala-Pro-boro-Val-OH | Pancreatic Elastase | 0.32 | Slow-binding |

| MeO-Suc-Ala-Ala-Pro-boro-Phe-OH | Chymotrypsin | 0.10 | Slow-binding |

| Z-SSKL(boro)L | Chymotrypsin | >3,900 | Competitive |

| CbzAla(boro)Gly(OH)2 | Trypsin | Inhibited | - |

| CbzAla(boro)Gly(OH)2 | Chymotrypsin | Inhibited | - |

This table summarizes the inhibitory constants (Ki) and type of inhibition for various peptide boronic acids against pancreatic serine proteases.

Urokinase-type plasminogen activator (uPA) is a serine protease implicated in processes such as tumor invasion and metastasis. The development of potent and selective inhibitors for uPA is an active area of research. Peptide boronates have been identified as more potent inhibitors of uPA compared to earlier peptide aldehydes. The inhibitory mechanism involves the vacant p-orbital of the boron atom accepting a lone pair of electrons from the oxygen of the catalytic serine residue.

This compound-based inhibitors are generally not expected to be potent inhibitors of trypsin-like proteases such as thrombin, which prefer basic residues at the P1 position. However, the specificity for uPA can be engineered. Computational studies have explored the binding interactions of novel boronic acid derivatives with the active site of uPA, identifying key interactions with residues like GLY219, SER190, and ASP189.

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| Bortezomib | [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid |

| MG-262 | [(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid |

| MLN2238 | N-capped dipeptidyl this compound |

| Z-SSKL(boro)L | Cbz-Ser-Ser-Lys-Leu-(boro)Leu |

| RPX7009 | Cyclic boronic acid β-lactamase inhibitor |

| MeO-Suc-Ala-Ala-Pro-boro-Val-OH | Methoxy-succinyl-Alanine-Alanine-Proline-boro-Valine |

| CbzAla(boro)Gly(OH)2 | Carbobenzyloxy-Alanine-(boro)Glycine |

| Phenylboronic acid | Phenylboronic acid |

Aminopeptidase (B13392206) N (APN)

Aminopeptidase N (APN/CD13) is a zinc-dependent ectopeptidase found on the cell surface that plays a crucial role in the invasion of tumor cells. This compound has demonstrated a strong inhibitory effect on the enzymatic activity of APN.

Research has shown that boroleucine significantly inhibits APN activity. In studies on triple-negative breast cancer cells, both boroleucine and a related compound, dino-leucine borate (B1201080), exhibited potent anti-proliferative effects and inhibited cell migration and invasion. Molecular docking studies suggest that the boronic acid group of these inhibitors forms multiple hydrogen bond interactions with key residues in the active site of APN, such as Ala262 and Glu298. Specifically, one of the oxygen atoms in the borate ester of boroleucine has been observed to form a hydrogen bond with the amino group of Ala262.

The inhibitory potential of boroleucine against APN has been quantified in various studies. For instance, in one study, the IC50 value of boroleucine against APN was determined and compared to other inhibitors like ubenimex. These findings underscore the potential of boroleucine as a lead compound for the development of novel APN inhibitors.

Further research has highlighted the effectiveness of boroleucine in inhibiting the metabolism of peptides by aminopeptidases in the nasal mucosa. This is significant for the potential transmucosal delivery of peptide-based drugs, where enzymatic degradation is a major barrier. For example, boroleucine was found to almost completely inhibit the metabolism of an LH-RH fragment by aminopeptidases in the isolated rat nasal cavity at a very low concentration. It also significantly prolonged the degradation half-life of thymopentin, an immunomodulatory pentapeptide, by inhibiting nasal mucosal aminopeptidases. The inhibitory effects of boroleucine on aminopeptidases have been shown to be reversible.

Table 1: Inhibitory Activity of this compound Derivatives against Aminopeptidase N (APN)

| Compound | Target Enzyme | Effect | Cell Lines |

|---|---|---|---|

| Boroleucine | Aminopeptidase N (APN/CD13) | Strong inhibitory effect on enzyme activity, anti-proliferative, inhibits migration and invasion. | Triple-negative breast cancer cells (MDA-MB-231, MDA-MB-468). |

| Dino-leucine borate | Aminopeptidase N (APN/CD13) | Strong inhibitory effect on enzyme activity, anti-proliferative, inhibits migration and invasion. | Triple-negative breast cancer cells (MDA-MB-231, MDA-MB-468). |

| Boroleucine | Nasal Mucosal Aminopeptidases | Almost complete inhibition of LH-RH fragment metabolism. | Isolated rat nasal cavity. |

| Boroleucine | Nasal Mucosal Aminopeptidases | Prolonged degradation half-life of thymopentin. | Isolated rat nasal cavity. |

This is a generated article. All compound names mentioned are listed in a table at the end of the article.

Compound Name Table

| Compound Name |

| This compound (Boroleucine) |

| Dino-leucine borate |

| Ubenimex |

| LH-RH |

| Thymopentin |

| Bestatin |

| Puromycin |

| Sodium glycocholate |

| Leucine enkephalin |

| Tosedostat |

| Actinonin |

This compound, also known as boroleucine, is an α-aminoboronic acid derivative that has garnered significant attention for its potent inhibitory effects on various enzymes. Its structure, which mimics the transition state of peptide bond hydrolysis, allows it to act as a powerful inhibitor, particularly of certain proteases. This article will focus on the specific inhibitory activities of this compound against several key enzyme classes.

Threonine Protease Inhibition

Threonine proteases, such as the proteasome, are crucial for protein homeostasis and are significant targets for therapeutic intervention in diseases like cancer and autoimmune disorders. This compound and its derivatives have been identified as potent inhibitors of these enzymes. The mechanism of inhibition involves the boronic acid warhead forming a reversible covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the protease. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often selective inhibition.

The proteasome is a multi-subunit complex with different catalytic activities, including chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities. Bortezomib, a dipeptidyl boronic acid derivative containing a leucine-boronic acid moiety, is a clinically approved proteasome inhibitor. It demonstrates potent inhibition of the chymotrypsin-like activity of the proteasome, with a Ki of 620 pM for the 20S proteasome.

Research has focused on developing novel this compound derivatives to enhance selectivity and efficacy. For instance, bidentate inhibitors linking electrophilic heterocyclic fragments to (R)-boroleucine moieties have been designed. These compounds have shown inhibitory activity against multiple subunits of both the constitutive proteasome (β1, β5) and the immunoproteasome (β1i, β5i), with IC50 values in the submicromolar to low-micromolar range. One such compound, featuring an ethylene (B1197577) linker between a benzimidazole-2-carbonitrile and an (R)-boroleucine moiety, exhibited an IC50 value of 0.6 µM against the β5i subunit.

Furthermore, dipeptidyl boronic acid compounds have been developed that strongly inhibit both the β2 and β5 subunits of the 20S proteasome, demonstrating potent growth inhibition of multiple myeloma and triple-negative breast cancer cell lines. The stereochemistry of the boroleucine moiety can also influence inhibitory potency. For example, the (S)-configured pinanediol ester of boroleucine showed a 3-fold increase in inhibitory potency against the proteasome's β5 subunit compared to the (R)-isomer, with IC50 values of 2.1 nM and 6.5 nM, respectively.

Table 2: Inhibitory Activity of this compound Derivatives against Threonine Proteases

| Compound/Derivative | Target Protease/Subunit | Inhibition Constant (IC50/Ki) | Reference |

|---|---|---|---|

| Bortezomib | 20S Proteasome (chymotrypsin-like activity) | Ki: 620 pM | |

| Bidentate inhibitor (benzimidazole-2-carbonitrile linked to (R)-boroleucine) | Immunoproteasome (β5i subunit) | IC50: 0.6 µM | |

| (S)-BoroLeu-(-)-Pinanediol | Proteasome (β5 subunit) | IC50: 2.1 nM | |

| (R)-BoroLeu-(-)-Pinanediol | Proteasome (β5 subunit) | IC50: 6.5 nM | |

| Dipeptidyl boronic acids | 20S Proteasome (β2 and β5 subunits) | Potent inhibition |

This is a generated article. All compound names mentioned are listed in a table at the end of the article.

Compound Name Table

| Compound Name |

| This compound (Boroleucine) |

| Dino-leucine borate |

| Ubenimex |

| LH-RH |

| Thymopentin |

| Bestatin |

| Puromycin |

| Sodium glycocholate |

| Leucine enkephalin |

| Tosedostat |

| Actinonin |

| Bortezomib |

| (S)-BoroLeu-(-)-Pinanediol |

| (R)-BoroLeu-(-)-Pinanediol |

| 2-vinylthiazole |

| benzoxazole-2-carbonitrile |

| benzimidazole-2-carbonitrile |

| carfilzomib |

| ixazomib |

| ONX-0914 |

| PR-924 |

| MG132 |

| Z-SSKL(boro)L |

| Z-KL(boro)L |

| Z-KL(boro)Nle |

| Z-SSKL(boro)Nle |

| Z-SSKL-H |

| Z-SSKNle-H |

| Z-KL-H |

| Z-KNle-H |

| Z-QL-H |

| Z-QNle-H |

| Z-LLL-H |

| Z-SSKYL-H |

| Z-SSKQL-H |

| Z-SSKIL-H |

| Z-SSKKL-H |

| Z-SSKVL-H |

| Z-SSKAL-H |

| Z-YL-H |

| Z-SKLL-H |

| Z-KLL-H |

| Z-KLNle-H |

| MLN9708 |

| MLN2238 |

| TP-110 |

| Leuboronate |

| Pyrazine-Phenylalanine-Leucine-Boronic acid (Pyr-FL-BA) |

| CMK analog |

This compound, also known as boroleucine, is an α-aminoboronic acid derivative that has garnered significant attention for its potent inhibitory effects on various enzymes. Its structure, which mimics the transition state of peptide bond hydrolysis, allows it to act as a powerful inhibitor, particularly of certain proteases. This article will focus on the specific inhibitory activities of this compound against several key enzyme classes.

Aspartyl Protease Inhibition (e.g., HIV-1 Protease)

Aspartyl proteases, such as the Human Immunodeficiency Virus 1 (HIV-1) protease, are a critical class of enzymes involved in viral replication and other pathological processes. These enzymes utilize two aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. The development of inhibitors for these proteases is a key strategy in antiviral therapy.

This compound derivatives have been investigated as inhibitors of HIV-1 protease. The boronic acid moiety is a key feature in these inhibitors, as it can form multiple hydrogen bonds within the enzyme's active site, leading to potent inhibition. Research has shown that replacing certain functional groups in existing HIV-1 protease inhibitors with a phenylboronic acid can significantly enhance binding affinity. For example, replacing the aniline (B41778) moiety in the drug darunavir (B192927) with a phenylboronic acid resulted in a 20-fold greater affinity for the protease.

X-ray crystallography studies of these boronic acid-containing inhibitors bound to HIV-1 protease have provided detailed insights into their mechanism of action. The boronic acid group has been observed to participate in an extensive network of hydrogen bonds. For instance, a phenylboronic acid derivative of darunavir forms three hydrogen bonds within the active site, which is more than the parent compound. These interactions can include very short and strong hydrogen bonds with the catalytic aspartate residues (Asp30) of the protease.

Furthermore, some boronic acid-based inhibitors have shown the ability to maintain their potent inhibitory activity against drug-resistant strains of HIV-1. The boronic acid group can maintain its crucial hydrogen bonding interactions even with mutated forms of the enzyme, such as the D30N variant.

In one study, a boronic acid derivative with a bis-THF as the P2 ligand demonstrated very potent enzyme inhibitory activity. Another inhibitor, BOL-darunavir, which incorporates a benzoxaborolone group, showed the same potency as darunavir against wild-type HIV-1 protease and did not lose potency against the D30N variant.

Table 3: Inhibitory Activity of this compound Derivatives against HIV-1 Protease

| Compound/Derivative | Target Enzyme | Key Features and Findings |

|---|---|---|

| Phenylboronic acid derivative of darunavir | HIV-1 Protease | 20-fold greater affinity than darunavir; forms three hydrogen bonds in the active site. |

| Boronic acid inhibitor with bis-THF at P2 | HIV-1 Protease | Potent enzyme inhibitory activity. |

| BOL-darunavir (benzoxaborolone derivative) | HIV-1 Protease | Same potency as darunavir against wild-type; maintains potency against D30N variant. |

| Bromo-substituted inhibitor with L-tert-leucine | HIV-1 Protease | Ki value of 2.4 nM and an EC50 value of 1.1 µM. |

This is a generated article. All compound names mentioned are listed in a table at the end of the article.

Histone Deacetylases (HDACs)

Modulation of Protein Synthesis Pathways

The role of leucine as a key regulator of protein synthesis is well-established in scientific literature. It acts as a signaling molecule, potently activating the mammalian target of rapamycin (B549165) (mTOR) pathway, a central coordinator of cell growth and protein synthesis. In contrast, the current body of scientific research on this compound, also known as boroleucine, indicates a different primary mechanism of biological activity. While it is a derivative of leucine, its effects are predominantly characterized by the inhibition of proteases, rather than the modulation of protein synthesis pathways in the same manner as its parent amino acid.

Research Findings on Leucine and the mTOR Pathway

Leucine's influence on protein synthesis is primarily mediated through the mTOR Complex 1 (mTORC1). Activation of mTORC1 by leucine initiates a signaling cascade that promotes the translation of mRNA into protein. This is achieved through the phosphorylation of several key downstream targets:

Ribosomal Protein S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 enhances the translation of mRNAs that encode components of the ribosomal machinery, thereby increasing the cell's capacity for protein synthesis. Studies have demonstrated that leucine administration leads to a significant increase in the phosphorylation of S6K1.

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex, a critical step in the initiation of cap-dependent translation. Upon phosphorylation by mTORC1, 4E-BP1 releases eIF4E, allowing it to bind to eIF4G and initiate protein synthesis. Research has consistently shown that leucine intake increases the phosphorylation of 4E-BP1, thereby promoting the assembly of the active eIF4F complex.

The stimulatory effect of leucine on the mTOR pathway has been observed in various cell types and in vivo models, including rat skeletal muscle and liver, as well as in human studies. The response is often rapid and dose-dependent, highlighting leucine's role as a critical nutrient signal for cellular growth and proliferation.

This compound as a Protease Inhibitor

Current scientific evidence for this compound points towards its function as a potent inhibitor of certain proteases, particularly the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The boronic acid moiety is key to this inhibitory activity, as the boron atom can form a stable, covalent bond with the catalytic sites of proteases.

Notably, early research on cytotoxic boronic acid peptide analogs, including those containing a boroleucine residue, indicated that their mechanism of cell killing was not through the inhibition of macromolecular synthesis, which includes protein synthesis. This suggests a mode of action distinct from the nutrient-sensing and protein-synthesis-promoting role of leucine.

More recent studies on derivatives like "dino-leucine borate" have identified them as effective inhibitors of aminopeptidase N (APN/CD13), a cell-surface peptidase implicated in tumor invasion and angiogenesis. These compounds have demonstrated anti-proliferative and anti-metastatic effects in cancer cell lines and animal models, with their activity attributed to the inhibition of this specific enzyme.

Comparative Effects on Protein Synthesis Machinery

The table below summarizes the documented effects of leucine on key components of the protein synthesis pathway. Due to the lack of direct evidence for this compound modulating these specific pathways, it is not included in this comparative table. The primary role of this compound, based on available research, is in protease inhibition.

| Compound | Target Protein | Observed Effect | Research Context |

| Leucine | mTOR | Activation/Phosphorylation | Skeletal muscle, adipose tissue, liver |

| S6K1 | Increased Phosphorylation | Skeletal muscle, liver | |

| 4E-BP1 | Increased Phosphorylation | Skeletal muscle, liver | |

| eIF4E | Increased availability for eIF4F complex formation | Skeletal muscle |

Structure Activity Relationship Sar and Rational Design of Leucine Boronic Acid Agents

Influence of Leucine (B10760876) Residue Position and Analogs (P1, P2, P3)

In the context of peptidyl boronic acid inhibitors, the amino acid residues are designated as P1, P2, P3, etc., starting from the residue adjacent to the boronic acid "warhead." The nature and position of the leucine residue and its analogs within this peptide chain significantly impact the inhibitor's binding affinity and specificity.

Research has shown that for certain serine proteases like prostate-specific antigen (PSA), a leucine residue at the P1 position is highly preferred. This is attributed to the chymotrypsin-like activity of PSA, which favors cleavage after hydrophobic residues. The substitution of the P1 leucine with norleucine, another hydrophobic amino acid, has also been explored and found to yield potent inhibitors.

The P2 position also plays a crucial role in inhibitor potency. Studies on PSA inhibitors have demonstrated that incorporating a leucine at the P2 position leads to a significant improvement in the inhibition constant (Kᵢ). For instance, dipeptidyl boronic acids with a P2 leucine exhibited low-micromolar Kᵢ values, and extending the peptide chain to include a P2 leucine in a tetrapeptide scaffold resulted in submicromolar inhibition. In some cases, the presence of a basic residue at the P2 position, in combination with a boroleucine at P1, has been shown to result in high-affinity inhibitors for other proteases like the Zika virus (ZIKV) protease.

The influence extends to the P3 position as well. For ZIKV protease inhibitors, having a basic residue at the P3 position, in conjunction with a basic residue at P2 and an N-terminal basic group, led to the highest affinities. This highlights the importance of considering the entire peptide sequence (P1, P2, P3, and beyond) in the rational design of potent and selective inhibitors. The following table summarizes the inhibitory activities of various peptidyl boronic acids, illustrating the impact of residue modifications at different positions.

| Compound | P3 Residue | P2 Residue | P1 Residue Analog | Kᵢ (µM) | Reference |

|---|---|---|---|---|---|

| Z-Q(boro)L | - | Gln | boro-Leu | 265.15 ± 18.39 | |

| Z-K(boro)L | - | Lys | boro-Leu | 353.5 ± 23.68 | |

| Z-SSK(boro)L | Ser | Ser | boro-Leu | 18.49 ± 1.48 | |

| Z-SSK(boro)Nle | Ser | Ser | boro-Nle | 34.21 ± 0.83 | |

| Z-KL(boro)L | - | Lys | boro-Leu | 5.98 ± 23.57 | |

| Z-KL(boro)Nle | - | Lys | boro-Nle | 23.57 | |

| Z-SSKL(boro)Nle | Ser | Ser | boro-Nle | 0.398 | |

| Z-SSKL(boro)L | Ser | Ser | boro-Leu | 0.065 |

Impact of N-Terminal and C-Terminal Modifications

Modifications at the N-terminus and C-terminus of leucine boronic acid-containing peptides are critical for modulating their biological activity, stability, and selectivity.

N-Terminal Modifications: The N-terminus of a peptide can be chemically altered to enhance its properties. For instance, protecting the N-terminus with a Boc (tert-butyloxycarbonyl) group is a common strategy to facilitate purification. More functional modifications include the introduction of specific chemical groups to improve interactions with the target enzyme. In the development of ZIKV protease inhibitors, the presence of a positively charged group at the N-terminus was found to significantly contribute to the inhibitor's affinity. Truncating this N-terminal part resulted in a drastic reduction in inhibitory efficacy. Various reagents, such as those bearing an ortho-sulfonamide group, have been developed for the site-selective arylation of the N-terminus, offering a way to introduce diverse functionalities.

C-Terminal Modifications: The C-terminus, which houses the crucial boronic acid moiety in these inhibitors, is a key site for modification. A C-terminal leucine-boronic acid is a characteristic feature for ensuring specificity for certain catalytic sites, such as the β5 site of the proteasome. The boronic acid itself is a mimic of the tetrahedral transition state of peptide bond hydrolysis, contributing to the potent inhibitory activity. While the boronic acid is essential, its presentation can be modified. For example, boronic esters can act as prodrugs, hydrolyzing to the active boronic acid under physiological conditions, which can improve membrane permeability. The length and nature of the C-terminal modification can be varied without significantly impacting the efficiency of certain chemical reactions used in their synthesis.

Stereochemical Effects on Biological Potency and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, at the chiral centers of this compound inhibitors plays a profound role in their biological activity. The specific stereoisomer of the boro-amino acid can dictate the potency and selectivity of the inhibitor.

For instance, in the case of dipeptidyl peptidase IV (DPPIV) inhibitors, inhibitory activity specifically requires the (R)-stereoisomer of boroProline at the P1 position. This highlights the stringent stereochemical requirements of the enzyme's active site. Similarly, in the design of ZIKV protease inhibitors, a slight enhancement in potency was observed for the D-analogue of a particular inhibitor compared to its L-analogue.

Design Principles for Enhanced Target Specificity

Achieving high target specificity is a primary goal in the design of therapeutic agents to minimize off-target effects. For this compound inhibitors, several design principles are employed to enhance their specificity.

Another principle involves the rational design of the inhibitor to mimic the transition state of the enzyme-catalyzed reaction. The boronic acid moiety itself is a transition-state analog for serine proteases, forming a covalent but reversible bond with the active site serine. This covalent interaction contributes to the high potency of these inhibitors.

Furthermore, introducing specific structural features can enhance selectivity. For example, the use of a C-terminal Leu-boronic acid moiety specifically targets the β5 catalytic sites of the proteasome. The development of "pro-soft" drugs is another innovative approach. These are inactive prodrugs that are converted to the active form by a protease that is specifically overexpressed in the target tissue, such as a tumor. This strategy aims to generate the active drug in situ, thereby preventing systemic side effects.

The following table provides examples of how inhibitor design influences specificity against different proteases.

| Protease | Kᵢ (nM) | Reference |

|---|---|---|

| PSA | 65 | |

| Chymotrypsin (B1334515) | >3900 | |

| Trypsin | >100000 | |

| DPP-4 | >100000 | |

| Elastase | >100000 | |

| Cathepsin B | >100000 | |

| Cathepsin D | >100000 |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in drug design where an atom, functional group, or molecular fragment is replaced with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile.

In the context of this compound agents, boronic acid itself is considered a bioisostere for carboxylic acids, albeit with lower acidity. The boron atom can also be seen as a mimic of a carbon acid center. This substitution is particularly effective in designing inhibitors of hydrolytic enzymes, where the boronic acid can form a tetrahedral adduct with a nucleophile in the enzyme's active site, mimicking the transition state of hydrolysis.

The leucine side chain itself can be subject to bioisosteric replacement. For example, trifluoromethyl groups can be used as bioisosteres for isopropyl groups, which are structurally similar to the isobutyl side chain of leucine. This can be used in the de novo design of peptides and peptidomimetics with potentially altered properties.

Other bioisosteric replacement strategies involve modifying the peptide backbone. For example, heterocyclic rings like triazoles or oxadiazoles (B1248032) can be used to replace amide bonds, which can enhance metabolic stability and selectivity. The introduction of novel bioisosteres can not only lead to improved drug properties but also contribute to the development of new intellectual property.

Computational Approaches in Leucine Boronic Acid Research

Molecular Docking and Dynamics Simulations of Leucine (B10760876) Boronic Acid-Protein Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for understanding the binding mode of leucine boronic acid derivatives. For instance, studies on boronic acid derivatives targeting the urokinase-type plasminogen activator (uPA) have employed molecular docking to identify key interactions within the protein's binding pocket. In these studies, docking simulations revealed that specific amino acid residues, such as ASP189, SER190, HIS57, and GLY219, play a pivotal role in binding the inhibitor. The docking process often generates multiple possible binding poses, which are then ranked using scoring functions to estimate the binding affinity. For example, a study on seven novel boronic acid derivative inhibitors identified C14H21BN2O2S as a top candidate based on its binding affinity of -3.2481 kcal/mol and a high GOLD Score of 46.4523.

Following docking, molecular dynamics (MD) simulations are frequently used to assess the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the complex, showing how the ligand and protein atoms move and interact under simulated physiological conditions. These simulations can confirm the stability of key interactions, such as hydrogen bonds, observed in docking studies and reveal conformational changes in the protein or ligand upon binding. Studies on inhibitors of leucyl-tRNA synthetase (LeuRS) and other targets have used MD simulations to confirm that the ligand remains stably bound within the active site, reinforcing the predictions made by molecular docking.

Table 1: Representative Molecular Docking Results for Boronic Acid Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| C14H21BN2O2S | Urokinase Plasminogen Activator (uPA) | -3.2481 | ASP189, SER190, GLY219 |

| C8H11BN2O2S | Urokinase Plasminogen Activator (uPA) | -3.3591 | ASP189, HIS57, SER214 |

| Tyropeptin-Boronic Acid Derivatives | Human 20S Proteasome | Not specified | Thr60, Thr80, Gly106, Ser189 |

| Benzoxaborole Derivatives | Trypanosoma brucei Leucyl-tRNA Synthetase (TbLeuRS) | Not specified | Not specified |

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Binding Energy and Interactions

To achieve a higher level of accuracy in describing the energetic and electronic aspects of ligand-protein interactions, researchers employ quantum mechanical (QM) methods. Unlike the classical force fields used in most docking and MD simulations, QM calculations can explicitly model the electronic structure of the molecules, providing a more fundamental understanding of binding. Density Functional Theory (DFT) is a popular QM method used for these purposes.

DFT calculations have been instrumental in characterizing the binding energy of boronic acid derivatives. For example, in the study of uPA inhibitors, DFT was used to calculate the binding affinity of the most promising ligand, C14H21BN2O2S. These calculations were performed using the B3LYP hybrid functional combined with a specific basis set (LANL2DZ) to optimize the geometry of the ligand within the binding pocket and compute single point energies and self-consistent reaction field (SCRF) values. Such calculations help to refine the binding energies predicted by docking scores and provide a deeper insight into the nature of the covalent interaction between the boronic acid moiety and serine or threonine residues in the active site of target enzymes.

Table 2: DFT Calculation Results for a Boronic Acid Derivative-uPA Complex

| Calculation Type | Compound | Method/Functional | Calculated Value |

|---|---|---|---|

| Geometric Optimization (opt) | C14H21BN2O2S | B3LYP/LANL2DZ | 53.9 |

| Single Point Energy (SPE) | C14H21BN2O2S | B3LYP/LANL2DZ | -66.3 |

| Self-Consistent Reaction Field (SCRF) | C14H21BN2O2S | B3LYP/LANL2DZ | -49.0 |

Pharmacophore Modeling and Virtual Screening for Novel this compound Ligands

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel chemical entities with the potential to bind to a specific target. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.

For boronic acid derivatives, pharmacophore models have been developed based on the structures of known active inhibitors. These models are then used as 3D queries to perform virtual screening (VS) on large chemical databases, such as the ZINC database or ChemBridge. Virtual screening filters these vast libraries to identify molecules that match the pharmacophore, significantly narrowing down the number of compounds for experimental testing. This approach has been successfully applied to discover inhibitors for various targets, including quorum sensing proteins and topoisomerase I. In a study on uPA inhibitors, a pharmacophore model was generated that highlighted the importance of hydrogen bond donor and acceptor groups, as well as nearby aromatic hydrophobic rings, for inhibitory activity.

Table 3: Example Pharmacophore Features for uPA Boronic Acid Inhibitors

| Pharmacophore Feature | Description | Importance |

|---|---|---|

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to form a hydrogen bond. | Favorable for interaction |

| Hydrogen Bond Acceptor (HBA) | A group with a lone pair of electrons capable of accepting a hydrogen atom. | Favorable for interaction |

| Aromatic Hydrophobic Ring | A non-polar aromatic ring system that can engage in hydrophobic interactions. | Favorable for interaction |

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating physicochemical properties or structural features with activity, QSAR models can predict the potency of new, unsynthesized molecules and guide the optimization of lead compounds.

Several QSAR studies have been conducted on boronic acid derivatives. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for tyropeptin-boronic acid derivatives targeting the human proteasome. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties would increase or decrease inhibitory activity. A study on Trypanosoma brucei Leucyl-tRNA Synthetase (TbLeuRS) inhibitors successfully built both Topomer CoMFA and Hologram QSAR (HQSAR) models with good predictive ability, which were then used to design 70 novel compounds. The accuracy of a QSAR model is often assessed by its statistical parameters, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Table 4: Statistical Validation of QSAR Models for Boronic Acid Derivatives

| QSAR Model Type | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) |

|---|---|---|---|

| Topomer CoMFA | TbLeuRS Inhibitors | 0.563 | 0.906 |

| HQSAR | TbLeuRS Inhibitors | 0.723 | 0.946 |

| CoMSIA | Tyropeptin-Boronic Acid Derivatives | 0.622 | Not specified |

In Silico Prediction of Interaction Networks and Pathways

Beyond the direct interaction with a single target protein, computational methods can be used to understand the broader biological context of a drug's action by analyzing metabolic pathways and protein-protein interaction (PPI) networks. This systems biology approach can help identify and validate drug targets by revealing their importance within a larger biological system.

In silico pathway analysis often involves a comparative approach, for example, identifying metabolic pathways that are unique to a pathogen and absent in its human host. The enzymes within these unique pathways become potential drug targets. Following target identification, PPI network analysis can be performed to understand the functional associations between proteins. Proteins that are highly interconnected (i.e., are "hubs" in the network) are often essential for the organism's survival and represent high-priority drug targets. While specific studies on the interaction networks of this compound are not detailed, the general methodology is applicable. If the target of a this compound derivative, such as a proteasome or an aminoacyl-tRNA synthetase, is identified as a critical node or "choke point" in a disease-relevant pathway or network, it further validates the therapeutic strategy of inhibiting that protein.

Applications of Leucine Boronic Acid in Chemical Biology and Research Probes

Development of Leucine (B10760876) Boronic Acid-Based Molecular Probes for Biological Systems

Leucine boronic acid serves as a crucial component in the design of molecular probes, which are molecules used to detect and visualize specific targets within complex biological environments. These probes are engineered to undergo a detectable change, such as an increase in fluorescence, upon interacting with their target. The boronic acid moiety acts as a recognition element, binding to specific functional groups on the target molecule.

The development of these probes often involves coupling a this compound derivative to a fluorophore. For instance, peptidyl boronic acids incorporating leucine have been synthesized to act as potent and selective inhibitors of serine proteases like prostate-specific antigen (PSA). In these probes, the boronic acid group mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of the enzyme. This binding event can be designed to trigger a change in the fluorescence of an attached reporter group, enabling the detection of enzyme activity.

Furthermore, the versatility of boronic acid chemistry allows for the creation of probes for various biological analytes. By modifying the structure of the probe, researchers can tune its selectivity for different targets. For example, boronic acid-based fluorescent probes have been developed for the detection of hydrogen peroxide, a key reactive oxygen species involved in cellular signaling and disease.

Glycan and Carbohydrate Recognition and Detection via this compound Motifs

Glycans, complex carbohydrates found on the surface of cells, play critical roles in cell-cell communication, immune responses, and disease progression. The development of tools to study these molecules is therefore of great interest. This compound-based motifs have proven to be effective for the recognition and detection of glycans.

The principle behind this application lies in the ability of the boronic acid group to form reversible covalent bonds with the cis-diol groups present in many carbohydrates. This interaction can be exploited to create "boronolectins," synthetic molecules that mimic the carbohydrate-binding function of natural proteins called lectins.

Researchers have designed various systems for glycan recognition using boronic acids. These include small molecule sensors where the binding of a carbohydrate to the boronic acid induces a change in fluorescence. Multivalent systems, such as liposomes decorated with multiple boronic acid groups, have also been developed to enhance the binding affinity and selectivity for specific glycans on cell surfaces. This approach has shown promise for the selective labeling and targeting of diseased cells that exhibit altered glycosylation patterns.

| Research Area | Key Finding | Reference |

| Boronolectins | Synthetic molecules containing boronic acid that mimic the function of lectins for carbohydrate recognition. | |

| Multivalent Liposomes | Liposomes functionalized with bis-boronic acids enhance binding to cell surface glycans for targeted delivery. | |

| Glycoprotein Detection | Boronic acid-based assays have been developed for the sensitive detection of cancer-associated glycoproteins. |

Boronic Acid-Mediated Peptide Modifications and Conjugations

The selective modification of peptides is a powerful tool for creating novel therapeutic agents, diagnostic probes, and research reagents. Boronic acids, including those derived from leucine, have been utilized in methods for site-specific peptide modification.

One notable application is the copper-mediated arylation of the N-terminus of peptides using arylboronic acids. This reaction allows for the attachment of various functional groups to the beginning of a peptide chain with high selectivity, even in the presence of other reactive amino acid side chains like lysine. The reaction conditions are typically mild and can be performed in aqueous solutions, making it suitable for modifying biologically relevant peptides.

This method provides a way to introduce functionalities such as imaging agents, drug molecules, or other chemical reporters onto a peptide scaffold. The ability to modify the N-terminus specifically is particularly valuable as it often leaves the rest of the peptide's structure and biological activity intact.

Sensing Applications and Biosensor Development

The reversible covalent interaction of this compound with diols has been harnessed in the development of various biosensors. These sensors are designed to detect the presence and concentration of specific biomolecules by converting a biological recognition event into a measurable signal.

Electrochemical biosensors, for example, can be constructed by immobilizing a boronic acid-containing molecule onto an electrode surface. The binding of a target analyte, such as a carbohydrate or a glycoprotein, to the boronic acid can alter the electrochemical properties of the electrode, providing a detectable signal. Such sensors have been developed for the detection of analytes like hydrogen peroxide.

Fluorescent biosensors are another major area of development. These sensors often employ a "turn-on" mechanism, where the fluorescence is quenched in the absence of the target and is restored upon binding. Boronic acid-based fluorescent sensors have been designed for the detection of various biologically important molecules.

| Biosensor Type | Principle of Operation | Target Analyte Example |

| Electrochemical | Change in electrochemical signal upon analyte binding to immobilized boronic acid. | Hydrogen Peroxide |

| Fluorescent | Change in fluorescence intensity or wavelength upon analyte binding. | L-lysine |

Role in Boron Neutron Capture Therapy (BNCT) as Amino Acid Carriers

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiation therapy for cancer that requires the selective delivery of boron-10 (B1234237) (¹⁰B) atoms to tumor cells. When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear reaction, releasing high-energy alpha particles that kill the cancer cells while sparing the surrounding healthy tissue.

Amino acids are attractive carriers for delivering ¹⁰B to tumors because cancer cells often have an increased demand for amino acids to support their rapid growth and proliferation. They take up amino acids through specific transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various cancers.

This compound and other boron-containing amino acid derivatives are being actively investigated as potential BNCT agents. The rationale is that these compounds will be recognized and transported into cancer cells by amino acid transporters like LAT1, leading to the selective accumulation of ¹⁰B in the tumor. Research is focused on synthesizing novel boronated amino acids with improved tumor selectivity and water solubility.

Imaging Agent Development (e.g., for Biological Oxidants, PET Tracers)

The development of effective imaging agents is crucial for diagnosing and monitoring diseases. This compound derivatives are being explored for the creation of probes for various imaging modalities, including fluorescence imaging and Positron Emission Tomography (PET).

For fluorescence imaging, boronic acid-based probes have been designed to detect biological oxidants like hydrogen peroxide. These probes are engineered to undergo a change in their fluorescent properties upon reaction with the oxidant, allowing for the visualization of these reactive species in living cells.

In the realm of PET imaging, which is a powerful tool for in vivo imaging of metabolic processes, radiolabeled amino acids are widely used as tracers. Given that L-leucine analogs are transported by the LAT1 system, which is upregulated in many tumors, fluorine-18 (B77423) (¹⁸F) labeled leucine derivatives have been developed as PET tracers for cancer imaging. Similarly, the development of ¹⁸F-labeled boronophenylalanine (BPA), a phenylalanine analog, has been instrumental in assessing tumor uptake of boron prior to BNCT. This theranostic approach, combining diagnosis and therapy, is a key area of research, and the principles are being extended to other amino acid carriers, including those based on leucine.

Antimicrobial Applications (e.g., Targeting Bacterial Cell Surfaces)

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial strategies. Boronic acids have emerged as a promising class of compounds with potential antimicrobial activity. Their mechanism of action can involve targeting the bacterial cell surface.

Bacteria have a cell surface rich in polysaccharides and glycoproteins, which contain diol moieties. Boronic acids can bind to these surface glycans, potentially disrupting the integrity of the cell membrane and interfering with essential metabolic processes. This interaction can also be used to enhance the delivery of other antimicrobial agents to the bacterial surface.

Furthermore, boronic acids are known inhibitors of certain bacterial enzymes, such as β-lactamases, which are responsible for resistance to common antibiotics like penicillin. While much of the research in this area has focused on phenylboronic acid derivatives, the principles can be extended to this compound, potentially leading to the development of novel antimicrobial peptides or small molecules that target bacteria with greater specificity.

Analytical Techniques for Leucine Boronic Acid and Its Conjugates

Chromatographic Separation Methods (e.g., HPLC, UPLC, LC-MS/MS)

Chromatographic techniques are fundamental for the separation and purification of leucine (B10760876) boronic acid and its derivatives from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose. These techniques separate compounds based on their interactions with a stationary phase and a mobile phase. For instance, a reversed-phase C18 column can be employed to separate boronic acid impurities.

A significant challenge in the analysis of boronic acids is their propensity to form boroxines (cyclic anhydrides) and other adducts, which can complicate chromatograms. To address this, methods have been developed to minimize their formation during analysis. One approach involves using a specific mobile phase composition, such as 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724), which has been shown to successfully separate a variety of boronic acids on an Acquity BEH C18 column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the sensitive and selective detection of mass spectrometry. This hybrid technique is particularly valuable for the trace-level quantification of underivatized boronic acids in active pharmaceutical ingredients. For example, a highly sensitive LC-MS/MS method has been developed for the simultaneous determination of potential genotoxic impurities like carboxy phenyl boronic acid and methyl phenyl boronic acid in lumacaftor. This method utilizes a gradient elution with 0.1% ammonia (B1221849) in water and acetonitrile on a Poroshell HPH C18 column, achieving a run time of just 14 minutes. The use of a divertor valve in the mass spectrometer helps prevent contamination from the main drug substance during routine analysis.

Methods for the chromatographic determination of underivatized amino acids, which share some analytical challenges with leucine boronic acid, have also been described using LC-MS/MS in various biological samples like plasma, urine, and tissue homogenates. While many traditional methods for amino acid analysis require derivatization to enhance detection by UV or fluorescence detectors, direct analysis of underivatized compounds is often preferred to avoid extra sample preparation steps.

Table 1: Exemplary Chromatographic Conditions for Boronic Acid Analysis

| Parameter | Condition | Reference |

| Technique | LC-MS/MS | |

| Column | Agilent Poroshell HPH C18 (150 × 4.6 mm, 2.7 µm) | |

| Mobile Phase A | 0.1% Ammonia in Water | |

| Mobile Phase B | 100% Acetonitrile | |

| Flow Rate | 0.25 mL/min | |

| Column Temperature | 40°C | |

| Run Time | 14 minutes |

Mass Spectrometry for Identification and Sequencing (e.g., MALDI-MS, MS-MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sequencing of this compound-containing peptides and conjugates. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly well-suited for this purpose due to its high sensitivity, speed, and tolerance for various additives.

A significant hurdle in the MS analysis of peptide boronic acids is their tendency to trimerize, which complicates spectral interpretation. To overcome this, derivatization with 1,2-diols like pinacol (B44631) can be employed to form more stable boronic esters. A novel and convenient in situ derivatization method utilizes 2,5-dihydroxybenzoic acid (DHB) as both the MALDI matrix and a derivatizing agent, efficiently converting the peptide boronic acid into a DHB adduct for improved detection. This direct method eliminates the need for a separate pre-derivatization step.

Tandem mass spectrometry (MS-MS) provides further structural information by fragmenting a selected ion and analyzing the resulting fragment ions. This technique is crucial for de novo sequencing of peptides containing this compound. In MALDI-MS/MS analysis of DHB-derivatized peptide boronic acids, characteristic fragment ions (b- and y-ions) are observed, allowing for the determination of the amino acid sequence. Fragments containing the boronic acid residue are detected as their DHB adducts. This approach has been successfully used to identify and sequence branched peptide boronic acids containing multiple boronic acid groups.

The unique isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% natural abundance) can serve as a diagnostic marker in the mass spectrometric analysis of boronic acid derivatives.

Table 2: MALDI-MS Analysis of a FITC-Labeled Peptide Boronic Acid (FLBP1)

| Entry | MALDI Matrix | Pre-treatment | Observation | Reference |

| 1 | CHCA | None | Molecular ion peak not observed | |

| 2 | CHCA | 0.1 M Pinacol | Improved molecular ion detection | |

| 3 | DHB | None | Efficient conversion to DHB adduct, high-quality spectrum |

Spectroscopic Methods for Characterization (e.g., Fluorescence-based detection)

Spectroscopic methods, particularly those based on fluorescence, offer sensitive and selective means for the detection and characterization of this compound and its interactions. Boronic acids are known to interact with diols, and this property is often exploited in the design of fluorescent sensors.

Fluorescent probes for monosaccharides have been developed based on the N-phenyl-1,8-naphthalimide structure bearing a boronic acid group. The formation of an anionic boronate species [R-B(OH)₃]⁻ can lead to a significant decrease in the fluorescence intensity of the probe, a phenomenon explained by static quenching resulting from photoinduced electron transfer (PET). The interaction of these probes with sugars also causes a noticeable decrease in fluorescence.

Another class of fluorescent sensors for monosaccharides utilizes the 6-methoxyquinolinium nucleus as the fluorescent indicator and a boronic acid moiety as the glucose chelating group. These probes are water-soluble, highly fluorescent, and their fluorescence intensity decreases as the pH increases from 3 to 11.

The development of fluorescent sensors that are activated upon binding to a boronic acid allows for the real-time monitoring of reactions, such as the Suzuki-Miyaura coupling, where a boronic acid is consumed. For example, the natural dye alizarin (B75676) exhibits minimal fluorescence on its own but forms a strongly fluorescent boronic ester upon interaction with a boronic acid, which can be visualized under a standard long-wave UV lamp (365 nm).

Table 3: Spectroscopic Properties of a Fluorescent Boronic Acid Probe

| Property | Value/Observation | Reference |

| Fluorophore | N-phenyl-1,8-naphthalimide | |

| Chelator | ortho or meta Phenylboronic acid | |

| Effect of Anion Formation | Substantial decrease in steady-state fluorescence | |

| Quenching Mechanism | Photoinduced Electron Transfer (PET) | |

| Interaction with Sugars | Decrease in fluorescence intensity |

High-Throughput Analytical Strategies for this compound Libraries

The development of libraries of this compound-containing compounds, particularly peptides, for therapeutic and diagnostic applications necessitates high-throughput screening (HTS) methods. As library sizes increase, there is a shift from slower chromatographic methods to faster spectroscopic detection for HTS and ultra-high-throughput screening (uHTS).

MALDI-MS is a key technology for the high-throughput analysis of such libraries. Its speed and ability to analyze samples directly from a multi-well plate format make it ideal for screening large numbers of compounds. The development of simple and reliable MALDI-MS protocols, such as the in-situ derivatization with DHB, is crucial for the rapid deconvolution of peptide boronic acid libraries. This approach has been validated for the identification and sequencing of branched peptide boronic acid libraries from a single bead.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) also offers a high-throughput method for analyzing boronic acids. A method with a one-minute run time per sample has been developed, which avoids the need for pre-derivatization and has been successfully applied to the quantitative analysis of boronic acids in industrial applications, including reaction monitoring. This method demonstrated good recovery (97.1-105.7%) and precision (RSD < 2.0%).

For the analysis of amino acids in large sample sets, as required for genome-wide association studies, high-resolution mass spectrometry coupled with a high-throughput reversed-phase chromatography system provides an efficient approach.

Table 4: Comparison of High-Throughput Analytical Techniques

| Technique | Key Advantages | Application Example | Reference |

| MALDI-MS | High speed, tolerance to contaminants, simple sample preparation | Deconvolution of peptide boronic acid libraries | |

| UPLC-ESI-MS | Very short run times (e.g., 1 min), quantitative analysis | Reaction monitoring of Suzuki coupling | |

| LC-HRMS | High resolution for spectral deconvolution of coeluting compounds | High-throughput analysis of amino acids for protein quantification |

Techniques for Monitoring Reaction Progress and Purity

Monitoring the progress and purity of reactions involving this compound is essential for process optimization and quality control. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for this purpose. By spotting the limiting reactant, the reaction mixture, and a co-spot on a TLC plate, one can visually track the disappearance of the reactant and the appearance of the product. For enhanced detection of boronic acids on TLC plates, a staining method using alizarin can be employed, which forms a fluorescent complex with the boronic acid. A similar colorimetric method uses curcumin, which forms a red-colored complex with boron-containing compounds.

For more detailed information, TLC can be coupled with mass spectrometry (TLC-MS). This allows for the structural characterization of the spots directly from the TLC plate without extensive sample preparation. The Advion expression compact mass spectrometer (CMS) with a Plate Express interface is an example of such a system, providing real-time mass spectral data to monitor the relative intensity of reactants and products.

In-line monitoring techniques integrated into continuous flow chemistry setups offer real-time analysis of reaction parameters. Techniques like LC-MS or UV-Vis can be used to follow the reaction progress completely and optimize conditions, leading to highly pure synthetic intermediates.

Emerging Trends and Future Directions in Leucine Boronic Acid Research

Design of Next-Generation Leucine (B10760876) Boronic Acid Inhibitors with Improved Properties

The design of next-generation leucine boronic acid inhibitors is a dynamic area of research focused on enhancing their therapeutic index by improving potency, selectivity, and pharmacokinetic profiles. A primary strategy involves modifying the peptide backbone to overcome the limitations of early-generation compounds, such as metabolic instability and off-target toxicities.

Improving Potency and Selectivity: Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective inhibitors. For instance, replacing the aldehyde moiety in early peptide inhibitors with a boronic acid group significantly increased potency and resolved issues like rapid dissociation from the target and lack of specificity. The boronic acid warhead forms a stable, reversible covalent bond with the catalytic serine or threonine residues of target proteases, mimicking the tetrahedral transition state of peptide-bond hydrolysis. This interaction is key to their inhibitory mechanism.

Researchers are exploring various modifications to the peptidyl structure. For example, the introduction of urea-containing scaffolds in place of amide bonds has been shown to improve both potency and in vivo stability. The specific positioning of these groups is critical; a urea (B33335) group adjacent to the boronic acid can lead to the formation of a less potent cyclic derivative. Furthermore, computational modeling and 3D-QSAR studies help identify key interaction regions, such as the need for an aromatic ring and a pyrazinyl group for optimal binding to the proteasome, guiding the synthesis of novel dipeptide boronic acids with low nanomolar inhibitory concentrations (IC₅₀).